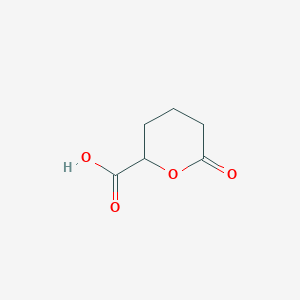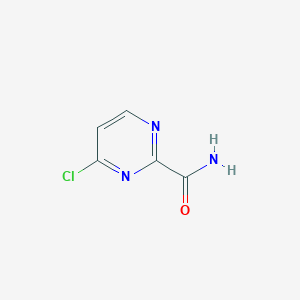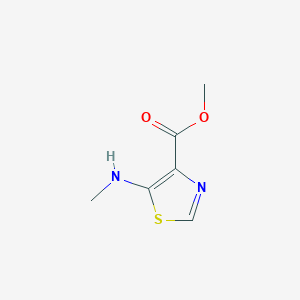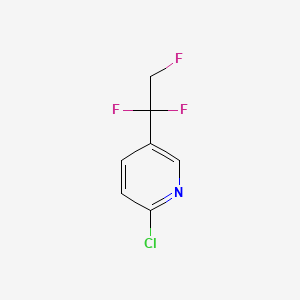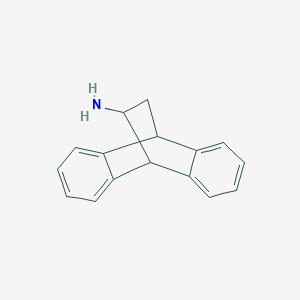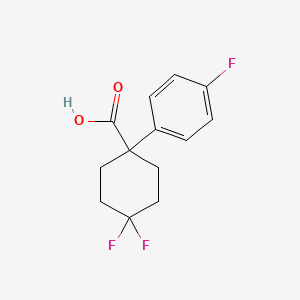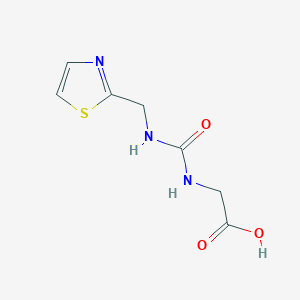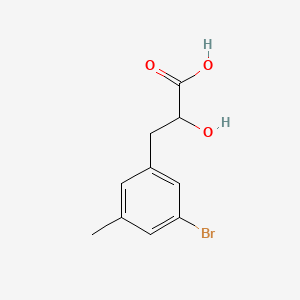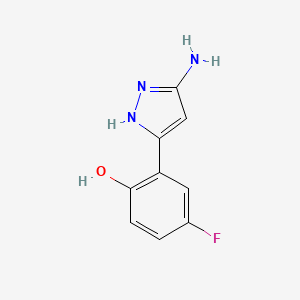
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol is a chemical compound that features a pyrazole ring substituted with an amino group at the 3-position and a fluorophenol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or by direct amination using suitable reagents.
Fluorination: The fluorophenol moiety can be introduced through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while nucleophilic substitution of the fluorine atom may result in various substituted phenols.
Aplicaciones Científicas De Investigación
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazole-3-acetic acid: This compound features a similar pyrazole ring with an amino group but differs in the substitution pattern and functional groups.
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: Another pyrazole derivative with different substituents, used as a high-energy density oxidizer.
Uniqueness
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol is unique due to the presence of both an amino group and a fluorophenol moiety, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8FN3O |
|---|---|
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
2-(3-amino-1H-pyrazol-5-yl)-4-fluorophenol |
InChI |
InChI=1S/C9H8FN3O/c10-5-1-2-8(14)6(3-5)7-4-9(11)13-12-7/h1-4,14H,(H3,11,12,13) |
Clave InChI |
MOPRLCHGXGQFLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=CC(=NN2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/no-structure.png)
